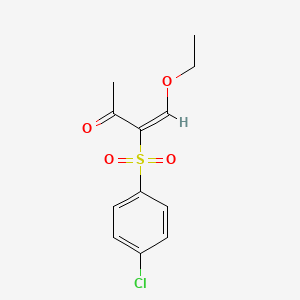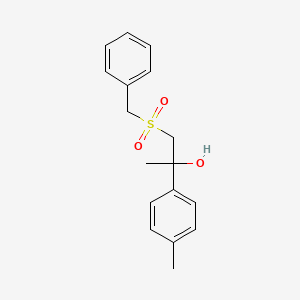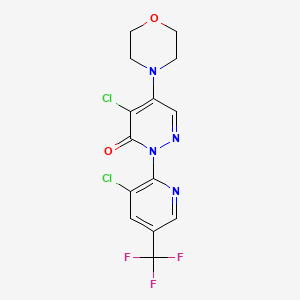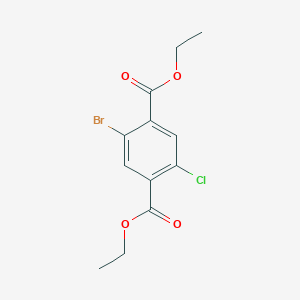
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one
Übersicht
Beschreibung
The compound "3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one" is a member of the sulfonamide class, which includes various molecules that have been studied for their antitumor properties. Sulfonamides have been evaluated in cell-based antitumor screens and some have shown potential as cell cycle inhibitors, with a few advancing to clinical trials .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the preparation of chlorophenyl sulfones, which can be obtained with high yields through oxidative chlorination of hydroxyalkyl sulfides. The process can be controlled to stop at the sulfoxide stage by using metal salts like FeCl3 . Another related synthesis pathway includes the preparation of 1-(4-chlorophenyl)-4-methoxy-1,2,3-butanetrione-2-oxime, followed by cyclization to form substituted nitrosopyrazole, and subsequent sulfonylation .
Molecular Structure Analysis
The molecular structure of a closely related compound, "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one," consists of nearly planar segments including the chlorophenyl ring and the ethene group with its immediate substituents. The sulfonyl plane is inclined at specific angles to the planes of the other moieties, indicating a complex three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving sulfonamide compounds can be diverse. For instance, the sulfonylation reaction has been used to modify the structure of pyrazole derivatives, which includes the introduction of a sulfonyl group to the molecule . The oxidative chlorination mentioned in the synthesis can also be considered a key chemical reaction in the formation of sulfone compounds .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one" are not detailed in the provided papers, related sulfonamide compounds have been detected in environmental samples, indicating their stability and persistence. For example, bis(4-chlorophenyl)-sulfone has been measured in marine waters and sediments, suggesting that these compounds have significant environmental stability .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- The molecule of the title compound contains three nearly planar segments, with distinct planes inclined at specific angles to each other, demonstrating the compound's unique structural features (Krishnaiah, Raju, Lu, Chen, & Rao, 1995).
- Acid-catalyzed reactions with phenols lead to the formation of new arylsulfonyl pyrrolidines, showing its potential in the synthesis of pyrrolidine-1-sulfonylarene derivatives (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
Biochemical Research
- The compound has been evaluated for its ability to selectively inhibit human heart chymase, with molecular-modeling studies suggesting specific interactions with the active site of the enzyme (Niwata et al., 1997).
Crystallography and Docking Studies
- X-ray crystallography and molecular docking studies have been conducted to understand the orientation and interaction of similar molecules in the active site of enzymes, providing insights into their potential pharmaceutical applications (Al-Hourani et al., 2015).
Synthesis and Reactions
- The compound has been involved in the synthesis of various derivatives through reactions such as cyclization and sulfonylation, indicating its versatility in organic synthesis (Diana et al., 2018).
Antiviral Activity
- Derivatives synthesized from the compound have shown anti-tobacco mosaic virus activity, hinting at its potential in antiviral research (Chen et al., 2010).
Chemiluminescence Research
- Studies on the base-induced chemiluminescence of related compounds have been conducted, contributing to the understanding of the chemiluminescent properties of sulfonyl-substituted molecules (Watanabe et al., 2010).
Catalytic Oxidation Studies
- Oxo-rhenium complexes including compounds with similar structures have been investigated for their catalytic activity in the oxidation of alcohols, providing a potential application in organic synthesis (Sousa, Bernardo, Florindo, & Fernandes, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFBPCKVYIRGR-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3036379.png)
![1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3036381.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-pyridinyl)(4-phenylpiperazino)methanone](/img/structure/B3036382.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B3036383.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-morpholin-4-ylimidazole-4-carboxamide](/img/structure/B3036385.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide](/img/structure/B3036387.png)
![4-(4-Chlorophenoxy)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3036389.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B3036393.png)


![2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B3036398.png)